molecular formula C21H18N6O2S B2896059 N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206985-44-5

N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2896059
M. Wt: 418.48
InChI Key: DVKWFFWHHXGCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound. It is part of the benzo[c][1,2,5]thiadiazole motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Chemical Reactions Analysis

The benzo[c][1,2,5]thiadiazole motif has potential applications as visible-light organophotocatalysts . The photocatalysts based on this motif were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of novel compounds with significant biological activities, including analgesic and anti-inflammatory effects. For instance, Demchenko et al. (2015) synthesized a series of novel compounds tested for in vivo analgesic and anti-inflammatory activities, characterized by spectroscopy and chromatography techniques (Demchenko et al., 2015). Similarly, Horishny et al. (2020) prepared new compounds with potential anticancer properties, highlighting the importance of chemical synthesis in developing promising anticancer agents (Horishny et al., 2020).

Anticancer Activities

Kamal et al. (2011) designed and synthesized compounds based on benzothiadiazinyl and triazolothiadiazine scaffolds, testing them against various cancer cell lines. Some compounds exhibited moderate to good inhibitory activity, indicating potential as anticancer agents (Kamal et al., 2011). This highlights the significance of structural modification in enhancing the anticancer potential of synthesized compounds.

Antimicrobial and Antiurease Activities

Bektaş et al. (2012) investigated the antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Some compounds displayed activity against Mycobacterium smegmatis and exhibited inhibitory effects on Candida albicans and Saccharomyces cerevisiae, demonstrating the versatility of synthesized compounds in addressing different microbial threats (Bektaş et al., 2012).

Anti-inflammatory and Analgesic Activities

Jadhav et al. (2008) synthesized a series of compounds tested for in vivo analgesic and anti-inflammatory activities, identifying modifications that enhance these biological effects. Their research underscores the potential of chemical synthesis in discovering new therapeutic agents (Jadhav et al., 2008).

properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c28-21(15-4-5-18-19(13-15)26-30-25-18)22-16-3-1-2-14(12-16)17-6-7-20(24-23-17)27-8-10-29-11-9-27/h1-7,12-13H,8-11H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKWFFWHHXGCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.